13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Overview
Description
“13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[87002,7012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a triazatetracyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenyl derivative and the furan-2-ylmethylsulfanyl precursor. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatetracyclo derivatives, chlorophenyl-containing molecules, and furan-based compounds. Examples include:
- 13-(4-Chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its tetracyclic structure. This unique arrangement of atoms imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
13-(4-chlorophenyl)-8-(furan-2-ylmethylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O2S2/c25-15-9-7-14(8-10-15)19-13-32-23-20(19)24(29)28-21(26-23)17-5-1-2-6-18(17)22(27-28)31-12-16-4-3-11-30-16/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDATZDRNTMUWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3N=C2SCC6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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